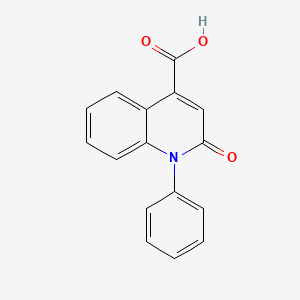

4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl-

Description

4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- (CAS: N/A), is a heterocyclic compound featuring a quinoline backbone with a phenyl substituent at the N-1 position, a ketone group at C-2, and a carboxylic acid moiety at C-4. This structure places it within the broader class of 4-hydroxyquinoline-2-one derivatives, which are known for diverse biological activities, including analgesic and antitumor properties .

Properties

IUPAC Name |

2-oxo-1-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-10-13(16(19)20)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZBBZFHEDWAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212601 | |

| Record name | 1,2-Dihydro-2-oxo-1-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139094-86-3 | |

| Record name | 1,2-Dihydro-2-oxo-1-phenyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139094-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-1-phenyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride catalysis and microwave irradiation. This method yields the desired product in high purity and good yields within a short reaction time . Industrial production methods often involve multi-step processes, including the use of metal catalysts and flow chemistry techniques to achieve targeted modifications at specific positions on the quinoline ring .

Chemical Reactions Analysis

4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it inhibits dihydroorotate dehydrogenase, an enzyme involved in the de novo biosynthesis of pyrimidine, thereby exerting its antitumor effects . Additionally, it can act as an HDAC inhibitor, leading to the modulation of gene expression and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N-Substituted Amides

- N-(2,4-Dichlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide (CAS: N/A): Features a pentyl group at N-1 and a dichlorophenyl amide at C-3. The amide group reduces acidity (vs. carboxylic acid), enhancing membrane permeability .

- 1-Hexyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide (CAS: 305863-00-7): Hexyl chain at N-1 and iodophenyl amide at C-3. Larger halogen substituents may improve target affinity but increase molecular weight (~481.2 g/mol) .

Key Difference : The target compound’s free carboxylic acid at C-4 (vs. C-3 amides) increases polarity, reducing LogP (predicted ~1.5 vs. ~3.5 for amides) and altering pharmacokinetics .

Alkyl-Substituted Quinolinecarboxylic Acids

- 2-Penthyl-4-quinolinecarboxylic acid: Lacks the 2-oxo and 1-phenyl groups but shares the C-4 carboxylic acid. Exhibits antifungal activity against Alternaria alternata and Trichophyton sp., suggesting the phenyl and oxo groups in the target compound may modulate specificity .

- 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 15733-89-8): Similar backbone but lacks the 1-phenyl group. Lower molecular weight (189.17 g/mol) and higher aqueous solubility (LogS = -3.1) compared to the phenyl-substituted target compound .

Physicochemical Properties

Biological Activity

4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- is a heterocyclic compound belonging to the quinoline family. Its unique structure includes a quinoline ring fused with a carboxylic acid and a phenyl group, contributing to its diverse biological activities. This compound is of significant interest in pharmaceutical research due to its potential therapeutic applications.

- Molecular Formula : C₁₆H₁₁N₁O₃

- Molecular Weight : 265.26 g/mol

- CAS Number : 139094-86-3

Biological Activities

4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- exhibits a range of biological activities, including:

Antimicrobial Activity

This compound has demonstrated significant antibacterial, antifungal, and antiviral properties. In vitro studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research indicates that this compound possesses anticancer activity by inhibiting specific enzymes involved in tumor growth. Notably, it inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells. This inhibition leads to reduced proliferation of cancer cells and induces apoptosis .

The mechanism through which 4-quinolinecarboxylic acid exerts its biological effects involves:

- Enzyme Inhibition : Particularly DHODH, which is essential in the de novo synthesis of pyrimidines.

- Interaction with DNA : The compound may interact with DNA, affecting replication and transcription processes .

Comparative Analysis

To understand the unique properties of 4-quinolinecarboxylic acid, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Phenyl-4-quinolinecarboxylic acid | Quinoline derivative | Antibacterial |

| 4-Hydroxy-2-quinolone | Hydroxy-substituted quinolone | Antifungal and anticancer |

| Nalidixic acid | Quinolone antibiotic | Broad-spectrum antibacterial |

Case Studies

- Anticancer Research : A study evaluated the effects of 4-quinolinecarboxylic acid on various cancer cell lines. Results indicated that treatment led to a significant decrease in cell viability and induced apoptosis in cells treated with higher concentrations of the compound .

- Antimicrobial Efficacy : In another study, the compound was tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed potent antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-1-phenyl- derivatives, and how can reaction yields be maximized?

The synthesis involves cyclocondensation of substituted anilines with β-keto esters under acidic conditions. Ukrainets et al. (2010) achieved 70-85% yields using acetic acid catalysis at 120-140°C for 6-8 hours. Key optimizations include stoichiometric control of the phenyl precursor and inert atmosphere (N₂) to prevent oxidation. Purification via ethanol/water recrystallization enhances purity (>95%) .

Q. How can researchers resolve discrepancies in NMR spectral data for 4-Quinolinecarboxylic acid derivatives when interpreting substituent effects?

Tautomeric equilibria and solvent effects often cause spectral shifts. Ukrainets et al. (2010) recommend deuterated DMSO for ¹H NMR to stabilize the enol-keto tautomer and CDCl₃ for ¹³C NMR to clarify carbonyl environments. Computational models (e.g., DFT-based chemical shift predictions) aid signal assignment. For example, the C-3 carboxylic proton appears at δ 12.5-13.2 ppm but shifts upfield by 0.3 ppm in polar aprotic solvents .

Q. What safety protocols are critical when handling 4-Quinolinecarboxylic acid derivatives in solution-phase reactions?

Use sealed reactors with HEPA-filtered exhausts to prevent aerosol exposure. Safety guidelines (Combi-Blocks, 2023) require nitrile gloves (≥8 mil) and polypropylene aprons. Neutralize spills with 10% sodium bicarbonate before absorption into vermiculite. Store solutions in amber bottles under N₂ at 4°C, with weekly pH monitoring (pH <5 indicates decomposition) .

Advanced Research Questions

Q. How do structural modifications at the 4-position of the quinoline ring alter biological activity, and what assays validate these effects?

Substituents like adamantyl or fluorophenyl groups enhance lipophilicity and target binding. For antitubercular activity, Kozubková et al. (2013) synthesized 4-(1-adamantyl) derivatives and tested MIC values against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay. Structural analogs showed 4- to 8-fold potency increases compared to unmodified analogs .

Q. What methodologies are employed to assess the impact of 4-Quinolinecarboxylic acid derivatives on the kynurenine pathway in metabolic studies?

LC-QTOF-MS metabolomics tracks pathway perturbations. In nitisinone studies (2019), researchers quantified kynurenine, xanthurenic acid, and 4-quinolinecarboxylic acid levels using isotopically labeled standards. Time-course experiments (0-24h post-treatment) in hepatocyte models, combined with IDO1 inhibition assays, distinguished direct vs. compensatory effects. Data normalization to creatinine ensured biological relevance .

Q. What experimental strategies validate the antitumor mechanisms of 4-Quinolinecarboxylic acid derivatives targeting dihydroorotate dehydrogenase (DHODH)?

Combine in vitro enzymatic assays with in vivo xenograft models. Dexter et al. (1985) measured DHODH inhibition via spectrophotometric detection of ubiquinone reduction at 340 nm. In nude mice with HT-29 tumors, 50 mg/kg/day derivatives reduced tumor volume by 60% over 28 days. RNA-seq analysis of pyrimidine biosynthesis genes (e.g., CAD, UMPS) confirmed target engagement .

Q. How can researchers address contradictions in reported analgesic properties of 4-Quinolinecarboxylic acid derivatives across studies?

Variability may arise from model selection (e.g., thermal vs. chemical nociception). Ukrainets et al. (2010) used the acetic acid writhing test (peripheral pain) and hot-plate assay (central pain) to differentiate mechanisms. Dose-response curves (10-100 mg/kg) and co-administration with opioid antagonists (e.g., naloxone) clarified receptor involvement. Statistical meta-analysis of ED₅₀ values across studies is recommended .

Q. What chromatographic techniques optimize the separation of diastereomers in enantiomerically pure 4-Quinolinecarboxylic acid derivatives?

Derkach et al. (2016) employed chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (4.6 × 250 mm, 5 µm). Mobile phases of hexane/isopropanol (85:15, v/v) at 1 mL/min achieved baseline separation (R > 2.0) for octahydro-pyrrolo[3,4-b]pyridine derivatives. Preparative SFC with CO₂/ethanol co-solvents scales enantiomer isolation to gram quantities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.